4-(Dodecyloxy)-N-phenylbenzene-1-sulfonamide

Description

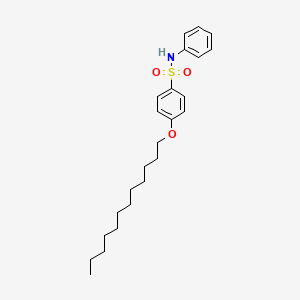

4-(Dodecyloxy)-N-phenylbenzene-1-sulfonamide is an organic compound characterized by a dodecyloxy group attached to a benzene ring, which is further connected to a sulfonamide group

Properties

CAS No. |

117490-67-2 |

|---|---|

Molecular Formula |

C24H35NO3S |

Molecular Weight |

417.6 g/mol |

IUPAC Name |

4-dodecoxy-N-phenylbenzenesulfonamide |

InChI |

InChI=1S/C24H35NO3S/c1-2-3-4-5-6-7-8-9-10-14-21-28-23-17-19-24(20-18-23)29(26,27)25-22-15-12-11-13-16-22/h11-13,15-20,25H,2-10,14,21H2,1H3 |

InChI Key |

KNGJVKGCTZYAKI-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCOC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Dodecyloxy)-N-phenylbenzene-1-sulfonamide typically involves the following steps:

-

Preparation of 4-(Dodecyloxy)benzenesulfonyl Chloride

Reactants: 4-hydroxybenzenesulfonyl chloride and dodecyl bromide.

Conditions: The reaction is carried out in the presence of a base such as potassium carbonate in a solvent like acetone or dimethylformamide (DMF).

Procedure: The mixture is heated under reflux, allowing the dodecyloxy group to attach to the benzene ring, forming 4-(dodecyloxy)benzenesulfonyl chloride.

-

Formation of this compound

Reactants: 4-(dodecyloxy)benzenesulfonyl chloride and aniline.

Conditions: The reaction is typically performed in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to neutralize the hydrochloric acid formed.

Procedure: The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete, yielding this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost, yield, and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

-

Substitution Reactions

Reagents: Halogenating agents, nucleophiles.

Conditions: Typically carried out in organic solvents under mild to moderate temperatures.

Products: Substituted derivatives of the original compound.

-

Oxidation Reactions

Reagents: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Conditions: Conducted in aqueous or organic solvents, often under controlled temperatures.

Products: Oxidized forms of the compound, potentially altering the sulfonamide or dodecyloxy groups.

-

Reduction Reactions

Reagents: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Conditions: Typically performed in inert atmospheres to prevent unwanted side reactions.

Products: Reduced derivatives, possibly affecting the sulfonamide group.

Scientific Research Applications

Chemistry

In chemistry, 4-(Dodecyloxy)-N-phenylbenzene-1-sulfonamide is used as a surfactant and emulsifying agent. Its ability to lower surface tension makes it valuable in the formulation of various chemical products.

Biology

In biological research, this compound can be used to study membrane interactions due to its amphiphilic nature. It may also serve as a model compound for investigating the behavior of sulfonamide derivatives in biological systems.

Medicine

While not a common pharmaceutical agent, derivatives of this compound could be explored for their potential antimicrobial properties, given the known activity of sulfonamide groups.

Industry

Industrially, this compound finds applications in the production of detergents, emulsifiers, and other surfactant-based products. Its stability and effectiveness in various formulations make it a versatile additive.

Mechanism of Action

The mechanism of action of 4-(Dodecyloxy)-N-phenylbenzene-1-sulfonamide primarily involves its surfactant properties. The dodecyloxy group interacts with hydrophobic surfaces, while the sulfonamide group can engage in hydrogen bonding and ionic interactions. This dual functionality allows the compound to stabilize emulsions and alter surface properties effectively.

Comparison with Similar Compounds

Similar Compounds

4-(Dodecyloxy)benzenesulfonamide: Similar structure but lacks the phenyl group attached to the sulfonamide.

4-(Dodecyloxy)benzoic Acid: Contains a carboxylic acid group instead of a sulfonamide.

4-(Dodecyloxy)aniline: Features an aniline group without the sulfonamide functionality.

Uniqueness

4-(Dodecyloxy)-N-phenylbenzene-1-sulfonamide is unique due to the combination of its dodecyloxy and sulfonamide groups, providing both hydrophobic and hydrophilic interactions

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.